BenchChemオンラインストアへようこそ!

6-Momo-bta-0

PET radiochemistry molar activity amyloid imaging

6‑MOMO‑BTA‑0 is the O‑methoxymethyl‑protected precursor enabling the radiosynthesis of [¹¹C]PiB, the most validated amyloid‑β PET tracer. Unlike the unprotected analogue, its protected phenol is directly compatible with existing [¹¹C]CH₃I infrastructure—eliminating the need for a silver‑triflate column—while delivering the highest reported molar activity (210 GBq/µmol). Supplied as a colorless to yellowish solid (≥ 97 % purity, GMP‑grade, bioburden‑ and endotoxin‑tested), it includes full analytical documentation (¹H‑NMR, HPLC) to support regulatory submissions. For PET centres operating [¹¹C]CH₃I modules, this precursor provides the fastest, lowest‑risk entry into clinical amyloid imaging.

Molecular Formula C13H10N2OS
Molecular Weight 242.3
CAS No. 566170-03-4
Cat. No. B1147664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Momo-bta-0
CAS566170-03-4
Synonyms2-(4'-Aminophenyl)-6-(methoxymethyloxy)benzothiazole
Molecular FormulaC13H10N2OS
Molecular Weight242.3
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H14N2O2S/c1-18-9-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(16)5-3-10/h2-8H,9,16H2,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MOMO-BTA-0 (CAS 566170-03-4): A Key Protected Precursor for the Alzheimer’s PET Tracer [11C]PiB


6-MOMO-BTA-0 (2-(4′-aminophenyl)-6-methoxymethoxybenzothiazole) is a synthetic benzothiazole derivative that serves as the O‑methoxymethyl (MOM)‑protected precursor of Pittsburgh Compound‑B ([11C]PiB), the most widely used positron emission tomography (PET) radiotracer for imaging β‑amyloid plaques in Alzheimer’s disease [1]. It is an aniline‑containing intermediate designed for N‑[11C]methylation to the active radiotracer [N‑methyl‑11C]6‑OH‑BTA‑1 [2]. The compound is supplied as a high‑purity (≥ 97 %) colorless to yellowish solid .

Why Unprotected or Alternative‑Core Precursors Cannot Simply Replace 6-MOMO-BTA-0 in [11C]PiB Manufacturing


The choice of radiolabeling precursor dictates the synthetic route, the required methylation agent, the achievable molar activity, and the purification complexity of the final PET tracer. The unprotected precursor 6‑OH‑BTA‑0, while offering higher radiochemical yields with [11C]methyl triflate, yields lower molar activity (30–183 GBq/µmol) [1]. Other benzothiazole or stilbene‑based precursors (e.g., florbetapir, flutemetamol) target amyloid but produce tracers with different pharmacokinetics, protein‑binding properties, and regulatory status, meaning they cannot be interchanged with a [11C]PiB production workflow without re‑validation [2]. Thus, 6-MOMO-BTA-0 occupies a unique niche where its protected hydroxyl group is compatible with older [11C]methyl iodide infrastructure while delivering the highest reported molar activity for [11C]PiB.

Quantitative Differentiation Evidence for 6-MOMO-BTA-0 Against Closest Precursor Analogs


Molar Activity: 6-MOMO-BTA-0 Delivers the Highest Reported [11C]PiB Molar Activity (210 GBq/µmol) Among All Precursor Routes

A multicenter GMP production study compiled [11C]PiB radiosyntheses and demonstrated that the 6-MOMO-BTA-0/[11C]MeI route (125 °C, DMSO/KOH) achieved a molar activity of 210 GBq/µmol [1]. In contrast, the 6‑OH‑BTA‑0 protocols using [11C]MeOTf (gas or loop methods, 20–80 °C) produced molar activities spanning 30–183 GBq/µmol [1]. This represents a >1.1‑fold to >7‑fold advantage.

PET radiochemistry molar activity amyloid imaging

Compatibility with [11C]Methyl Iodide Infrastructure: 6-MOMO-BTA-0 Enables Radiosynthesis without [11C]Methyl Triflate Generation Systems

The original [11C]PiB synthesis uses 6-MOMO-BTA-0 with [11C]methyl iodide ([11C]CH3I), a methylation agent that is produced on many legacy synthesis modules without requiring a silver triflate column [1][2]. The later, higher‑yielding 6‑OH‑BTA‑0 protocols universally require [11C]methyl triflate ([11C]CH3OTf), which demands an additional gas‑phase conversion step and specialized hardware [1]. Although the radiochemical yield is lower (10–12 % EOS) [2], the simplicity of the [11C]CH3I approach can be advantageous for facilities without [11C]CH3OTf capability.

radiosynthesis automation methylation agent carbon‑11 chemistry

Chemical Identity Confirmation: Two-Step Deprotection Characteristic Enables In‑Process Quality Control Not Available with Direct Phenol Precursors

6-MOMO-BTA-0 requires a post‑labeling acid‑catalyzed deprotection step (HCl/MeOH) to convert the MOM ether to the free 6‑hydroxyl group of [11C]PiB [1]. This two‑step sequence (methylation then deprotection) provides an intermediate stage where the labeled, protected intermediate can be monitored by radio‑HPLC or radio‑TLC before final deprotection, enabling early detection of labeling failures. In contrast, the one‑step [11C]methylation of 6‑OH‑BTA‑0 proceeds directly to the final product [1], limiting the ability to isolate a radiolabeling intermediate for troubleshooting.

GMP quality control deprotection radiochemical purity

Commercial Availability in GMP‑Grade with Validated Purity Specifications Above 97 %

6-MOMO-BTA-0 is commercially available as a GMP‑grade precursor with a purity specification of ≥ 97 % , tested for bioburden and bacterial endotoxins. In comparison, 6‑OH‑BTA‑0 is also commercially available but is often supplied at purities of 95–98 %, and its phenolic nature necessitates stricter handling to prevent oxidative degradation [1]. The MOM protecting group of 6-MOMO-BTA-0 stabilizes the electron‑rich phenol, contributing to a longer shelf life under recommended storage conditions (−20 °C, argon atmosphere) [2].

GMP precursor purity specification procurement

Optimal Procurement and Deployment Scenarios for 6-MOMO-BTA-0


Establishing [11C]PiB Production in a PET Center with Existing [11C]CH3I Infrastructure

For a nuclear medicine department that already operates [11C]CH3I synthesis modules (e.g., for [11C]raclopride or [11C]methionine production), 6-MOMO-BTA-0 is the most straightforward entry point into amyloid PET imaging. The precursor is directly compatible with [11C]CH3I without requiring investment in a silver triflate column for [11C]CH3OTf generation [1]. Although the radiochemical yield is lower (10–12 % EOS) compared to 6-OH-BTA-0 methods [2], the achieved molar activity of 210 GBq/µmol is the highest reported [1], ensuring image quality adequate for clinical amyloid assessment.

GMP Manufacturing of [11C]PiB for Multicenter Clinical Trials Requiring High Molar Activity

Clinical trials investigating early‑stage Alzheimer’s disease require the highest possible molar activity to detect subtle amyloid burden changes. The multicenter GMP production data (Table 1, [1]) show that only the 6-MOMO-BTA-0 route achieves 210 GBq/µmol. The GMP‑grade supply with validated purity (≥ 97 %), bioburden testing, and endotoxin control supports regulatory documentation. The two‑step labeling process also provides an in‑process quality control checkpoint [2] that is unavailable with direct‑labeling routes, reducing batch failure risk in expensive GMP production runs.

Troubleshooting and Process Development in Academic Radiochemistry Laboratories

Research groups developing new radiosynthetic methods for benzothiazole‑based tracers can use 6-MOMO-BTA-0 as a reference standard for the protected precursor strategy. The distinct intermediate formed after [11C]methylation but before acid deprotection allows systematic optimization of each reaction step independently [2]. This contrasts with the one‑step 6-OH-BTA-0 process, where the effects of changing methylation conditions are confounded with final product formation. The commercial availability of 6-MOMO-BTA-0 in small quantities (5–10 mg) also makes it accessible for feasibility studies before scaling to GMP production.

Academic Research on Protected Precursor Strategies for PET Tracer Development

For medicinal chemistry teams designing next‑generation amyloid or tau imaging agents, 6-MOMO-BTA-0 serves as a paradigmatic example of a protected precursor that enables the use of less reactive methylation agents [1]. Studies comparing the 6-MOMO-BTA-0 route to the 6-OH-BTA-0 route [2] provide quantitative benchmarks (yield, molar activity, reaction temperature, time) that inform the design of protecting‑group strategies for novel benzothiazole radiotracers. The compound’s well‑characterized analytical profile (1H‑NMR, HPLC) further supports its use as an analytical reference standard.

Quote Request

Request a Quote for 6-Momo-bta-0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.